

# Application Notes and Protocols: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Benzoylbenzoic Acid

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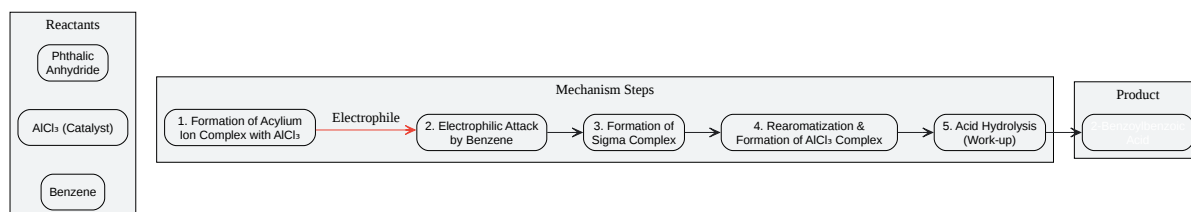
## Introduction

**2-Benzoylbenzoic acid** is a pivotal organic intermediate, widely utilized in the synthesis of dyes, pharmaceuticals, and high-performance polymers.<sup>[1]</sup> Its molecular structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for various chemical transformations. The most common and historically significant method for its industrial production is the Friedel-Crafts acylation of benzene with phthalic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ).<sup>[1][2]</sup> This process is a classic example of electrophilic aromatic substitution.<sup>[2]</sup>

This document provides a detailed protocol for the synthesis of **2-benzoylbenzoic acid**, aimed at researchers, scientists, and professionals in drug development. It includes a comprehensive experimental workflow, a summary of quantitative data, and a description of the reaction mechanism.

## Reaction and Mechanism

The Friedel-Crafts acylation proceeds by activating phthalic anhydride with aluminum chloride to form a potent electrophilic acylium ion intermediate. This electrophile is then attacked by the nucleophilic  $\pi$ -system of the benzene ring. The subsequent workup with acid hydrolyzes the aluminum complex to yield the final product, **2-benzoylbenzoic acid**.



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Caption: Reaction mechanism of Friedel-Crafts acylation.

## Experimental Protocols

This section details the laboratory procedure for the synthesis of **2-benzoylbenzoic acid**.

Materials and Reagents:

- Phthalic Anhydride (C<sub>8</sub>H<sub>4</sub>O<sub>3</sub>)
- Thiophene-free Benzene (C<sub>6</sub>H<sub>6</sub>)
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Concentrated Hydrochloric Acid (HCl)
- 10% Sodium Carbonate Solution (Na<sub>2</sub>CO<sub>3</sub>)
- Activated Charcoal
- Ligroin (Petroleum Ether)
- Ice

## Equipment:

- 500 mL Round-bottom flask
- Reflux condenser
- Gas trap for HCl
- Ice bath
- Heating mantle or water bath
- Steam distillation apparatus
- Separatory funnel
- Suction filtration apparatus (Büchner funnel and flask)
- Beakers and Erlenmeyer flasks

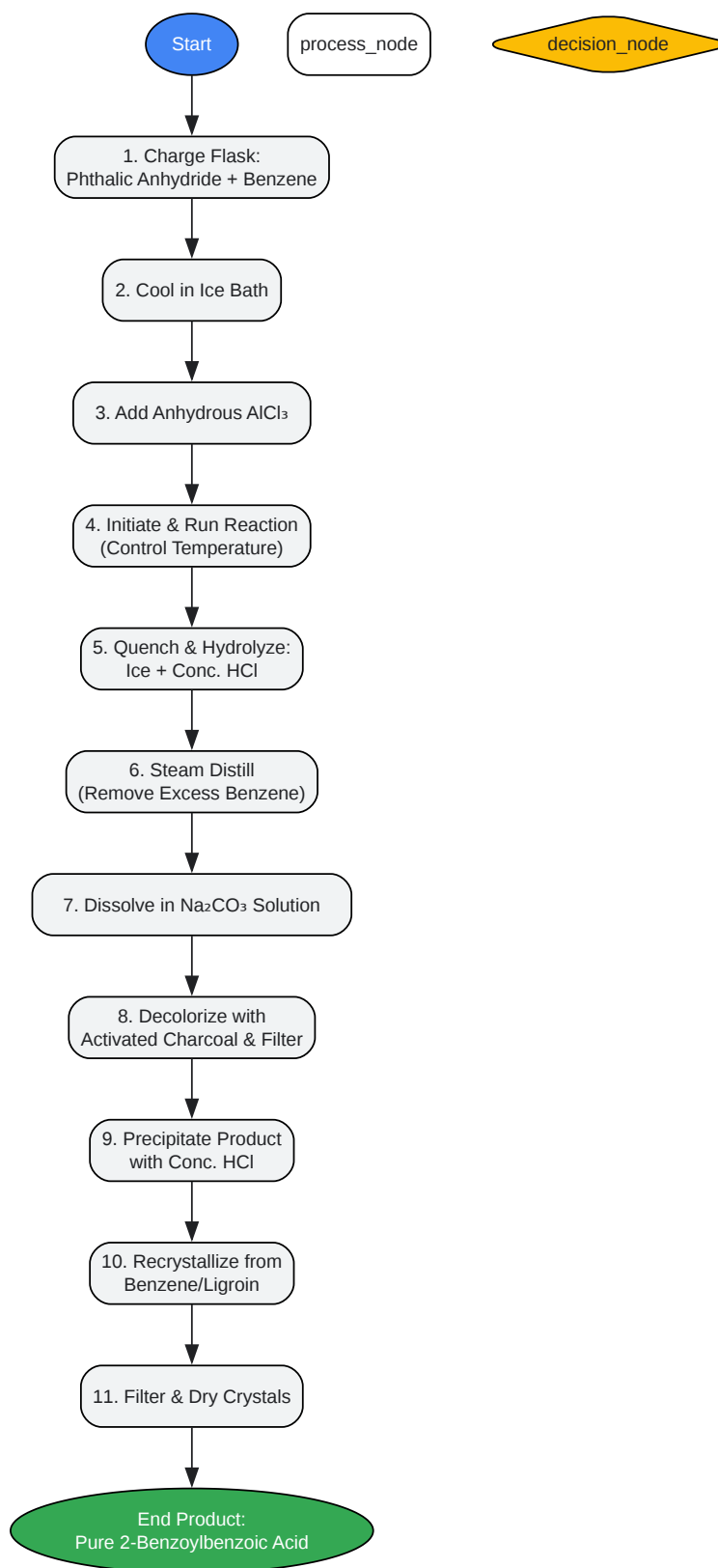
## Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.[3] Equip the flask with a reflux condenser connected to a gas trap to absorb the hydrogen chloride gas that will evolve.[3]
- **Initiation:** Cool the flask in an ice bath until the benzene begins to crystallize.[3] Cautiously add 30 g of anhydrous aluminum chloride in portions while shaking the flask.[3]
- **Reaction:** Remove the flask from the ice bath. The reaction may start spontaneously, indicated by the evolution of HCl gas. If not, warm the flask gently with your hand or a warm water bath to initiate.[3] Be prepared to immerse the flask back into the ice bath to control the reaction if it becomes too vigorous.[3] Once the initial vigorous reaction subsides, heat the mixture gently for about one hour to complete the reaction.[4]
- **Hydrolysis and Work-up:** After the reaction period, cool the flask in an ice bath. Very slowly, add crushed ice to the reaction mixture to decompose the aluminum chloride complex.[3]

Once the vigorous reaction from the addition of ice ceases, add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[3][4]

- Removal of Excess Benzene: Set up for steam distillation and remove the excess benzene. [3] The **2-benzoylbenzoic acid** will remain in the flask as an oily solid upon cooling.[3]
- Purification:
  - Decant the aqueous layer containing aluminum chloride.[3]
  - To remove remaining aluminum impurities, dissolve the crude product in 75 mL of 10% sodium carbonate solution by gentle heating.[3]
  - Cool the solution in an ice bath, add 1 g of activated charcoal for decolorization, stir, and filter by suction.[3][4]
  - Transfer the filtrate to a large beaker and precipitate the product by cautiously adding concentrated hydrochloric acid until the solution is acidic.[3][4] The product may initially separate as an oil but will solidify upon stirring and cooling.[3] This yields the monohydrate form.[3]
- Final Recrystallization (Anhydrous Form):
  - Transfer the moist, crude product to a flask with 125 mL of benzene and heat to dissolve. [3]
  - Use a separatory funnel to remove the lower aqueous layer.[3]
  - Dry the benzene solution, add 2-3 g of activated charcoal, boil for a few minutes, and filter hot.[3]
  - Concentrate the filtrate to a volume of 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, which will induce crystallization.[3]
  - Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]

- Collect the colorless crystals by suction filtration and dry them. The expected yield is between 17-20 grams.[3]



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Caption: Experimental workflow for the synthesis of **2-benzoylbenzoic acid**.

## Data Presentation

The following table summarizes key quantitative and physical data for **2-benzoylbenzoic acid**.

Parameter	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>3</sub>	[4][5]
Molecular Weight	226.23 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[4][6]
Typical Yield	74-88%	[3]
Melting Point (Anhydrous)	126-129 °C	[5][7]
Melting Point (Monohydrate)	94.5-95 °C	[3][4]
Solubility	Soluble in ethanol, ether, and hot benzene.	[4][7]
Boiling Point	257-265 °C	[5]

Spectroscopic Data:

- IR, NMR, and Mass Spectrometry data are available for structural confirmation.[7][8]
- UV Absorption Max: 234 nm, 278 nm (in phosphoric acid-phosphoric anhydride).[7]

## Safety and Considerations

- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>): This reagent is corrosive and reacts violently with water. Handle with care in a dry environment.
- Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

- Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive HCl gas. An appropriate gas trap (e.g., a suction flask with water) must be used.[3]
- Reaction Vigor: The Friedel-Crafts acylation can be highly exothermic. Proper temperature control with an ice bath is crucial to prevent side reactions and ensure safety.[3]
- Environmental Impact: The traditional use of stoichiometric amounts of  $\text{AlCl}_3$  generates significant aluminum-containing aqueous waste, which presents environmental challenges. [2] Modern research focuses on developing reusable and more environmentally benign catalysts like ionic liquids or zeolites.[9][10][11]

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